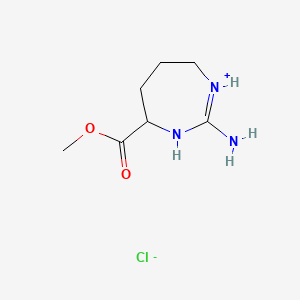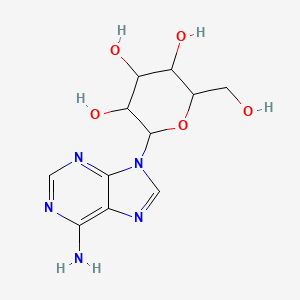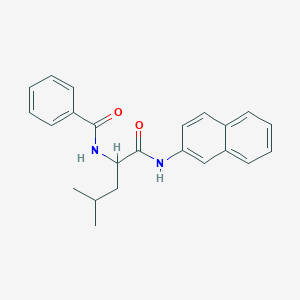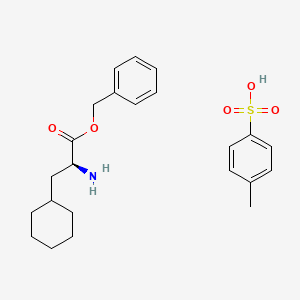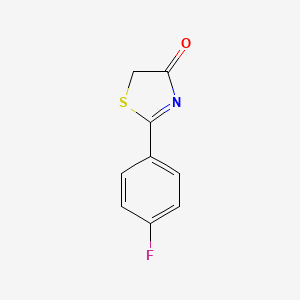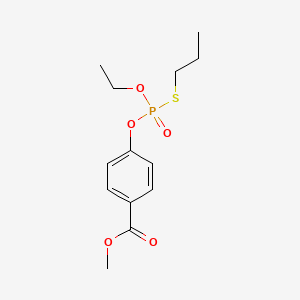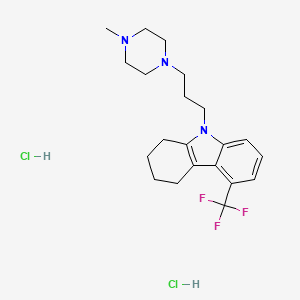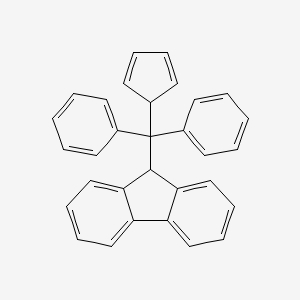
1-Cyclopentadienyl-1-(9-fluorenyl)-diphenylmethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2,4-Cyclopentadiene-1-yldiphenylmethyl)-9H-fluorene is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorene backbone substituted with a cyclopentadiene and diphenylmethyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,4-Cyclopentadiene-1-yldiphenylmethyl)-9H-fluorene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopentadiene Derivative: The cyclopentadiene derivative can be synthesized through the reaction of cyclopentadiene with appropriate reagents under controlled conditions.
Attachment of the Diphenylmethyl Group: The diphenylmethyl group is introduced via a Friedel-Crafts alkylation reaction, where diphenylmethane is reacted with a suitable catalyst.
Coupling with Fluorene: The final step involves coupling the cyclopentadiene-diphenylmethyl intermediate with fluorene under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of 9-(2,4-Cyclopentadiene-1-yldiphenylmethyl)-9H-fluorene may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-(2,4-Cyclopentadiene-1-yldiphenylmethyl)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the fluorene backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
9-(2,4-Cyclopentadiene-1-yldiphenylmethyl)-9H-fluorene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mécanisme D'action
The mechanism of action of 9-(2,4-Cyclopentadiene-1-yldiphenylmethyl)-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(2,4-Cyclopentadiene-1-ylmethyl)-9H-fluorene
- 9-(2,4-Cyclopentadiene-1-yldiphenylmethyl)-9H-xanthene
- 9-(2,4-Cyclopentadiene-1-yldiphenylmethyl)-9H-carbazole
Uniqueness
Compared to similar compounds, 9-(2,4-Cyclopentadiene-1-yldiphenylmethyl)-9H-fluorene stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its fluorene backbone provides stability, while the cyclopentadiene and diphenylmethyl groups offer versatile sites for chemical modifications and interactions.
Propriétés
Formule moléculaire |
C31H24 |
|---|---|
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
9-[cyclopenta-2,4-dien-1-yl(diphenyl)methyl]-9H-fluorene |
InChI |
InChI=1S/C31H24/c1-3-13-23(14-4-1)31(25-17-7-8-18-25,24-15-5-2-6-16-24)30-28-21-11-9-19-26(28)27-20-10-12-22-29(27)30/h1-22,25,30H |
Clé InChI |
KSJGOAQFQZRUMY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2C=CC=C2)(C3C4=CC=CC=C4C5=CC=CC=C35)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


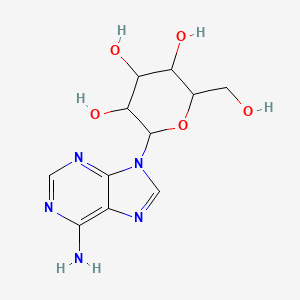
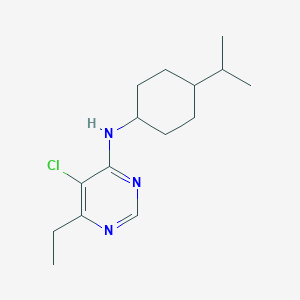
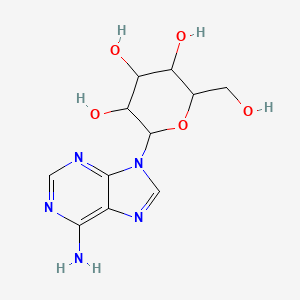
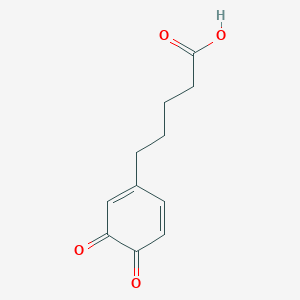
![butyl-[3-ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azanium;dichloride](/img/structure/B13741534.png)
